molecular formula C23H26N2O3S B14144266 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 592473-78-4

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B14144266
CAS No.: 592473-78-4
M. Wt: 410.5 g/mol
InChI Key: WJORMUYJKBWZLY-UHFFFAOYSA-N
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Description

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound featuring a thiazolidine ring, a benzamide group, and a tetrahydrofuran moiety. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-phenylethylamine with thiazolidine-2,4-dione, followed by acylation with benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are used to streamline the synthesis process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The thiazolidine ring interacts with enzymes and receptors, modulating their activity. The benzamide group can inhibit specific enzymes, while the tetrahydrofuran moiety enhances the compound’s solubility and bioavailability .

Properties

CAS No.

592473-78-4

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3S/c26-21-16-29-23(25(21)13-12-17-5-2-1-3-6-17)19-10-8-18(9-11-19)22(27)24-15-20-7-4-14-28-20/h1-3,5-6,8-11,20,23H,4,7,12-16H2,(H,24,27)

InChI Key

WJORMUYJKBWZLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Origin of Product

United States

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